molecular formula C10H10BrNO B12634947 6-bromo-1-ethyl-3H-indol-2-one

6-bromo-1-ethyl-3H-indol-2-one

Cat. No.: B12634947
M. Wt: 240.10 g/mol
InChI Key: VTWLVQNFOKUACP-UHFFFAOYSA-N
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Description

6-Bromo-1-ethyl-3H-indol-2-one is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-ethyl-3H-indol-2-one typically involves the bromination of 1-ethylindole followed by oxidation. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-ethyl-3H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-bromo-1-ethyl-3H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, such as antiviral or anticancer activity .

Comparison with Similar Compounds

  • 6-Bromo-1-ethyl-3H-indol-3-one
  • 6-Bromo-1-methyl-3H-indol-2-one
  • 6-Chloro-1-ethyl-3H-indol-2-one

Comparison: 6-Bromo-1-ethyl-3H-indol-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C10H10BrNO/c1-2-12-9-6-8(11)4-3-7(9)5-10(12)13/h3-4,6H,2,5H2,1H3

InChI Key

VTWLVQNFOKUACP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC2=C1C=C(C=C2)Br

Origin of Product

United States

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